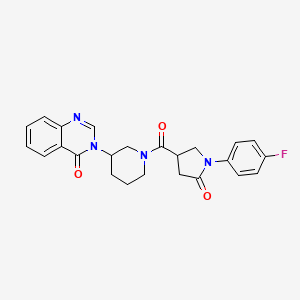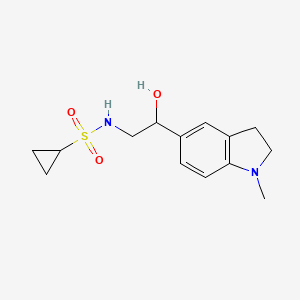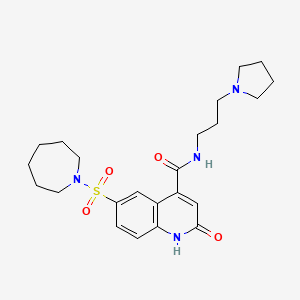![molecular formula C24H24ClN5O3 B2713694 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848733-05-1](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Compounds with similar structural frameworks, such as pyrimidines and purines, have been extensively studied for their crystallographic properties. For instance, research into racemic and dihydro derivatives of similar compounds has revealed intricate details about their crystallization processes and hydrogen bonding patterns, which could be relevant to understanding the compound (J. N. Low et al., 2004). Such information is crucial for the development of pharmaceuticals and new materials.
Synthetic Pathways and Chemical Reactions
Research into the synthesis and reactions of related heterocyclic compounds highlights potential synthetic pathways that could be applicable. Studies have explored various ring cleavage reactions and the synthesis of substituted thienopyrimidines, indicating a rich chemistry that could be leveraged for creating derivatives of the specified compound with potential biological or material applications (T. Kinoshita et al., 1989; R. More et al., 2013).
Antimicrobial and Antibacterial Properties
Compounds within this structural class have been evaluated for their antimicrobial and antibacterial properties. For example, the synthesis of aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives has demonstrated potential antibacterial activity, suggesting that the compound could also be researched for similar biological activities (J. Cieplik et al., 2008).
Pharmacological Evaluations
Further, derivatives of pyrimido[2,1-f]purine have shown significant pharmacological potential, including receptor affinity, which could imply that the specified compound may have untapped therapeutic value pending further research (Sławomir Jurczyk et al., 2004). Such studies are foundational for the development of new drugs and understanding molecular interactions within biological systems.
Material Science and Electronic Properties
The vibrational and electronic spectral studies of related compounds offer insights into their potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials (V. K. Ahluwalia et al., 1989). The structural characteristics conducive to specific electronic transitions could be explored in the compound of interest for similar applications.
Propiedades
Número CAS |
848733-05-1 |
|---|---|
Nombre del producto |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Fórmula molecular |
C24H24ClN5O3 |
Peso molecular |
465.94 |
Nombre IUPAC |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O3/c1-3-33-19-10-8-18(9-11-19)28-12-5-13-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-6-4-7-17(25)14-16/h4,6-11,14H,3,5,12-13,15H2,1-2H3 |
Clave InChI |
LTNZGXFPKOWTMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
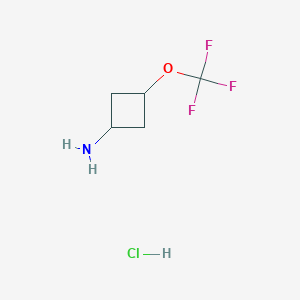
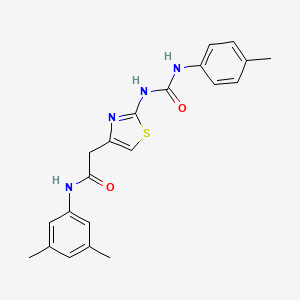
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
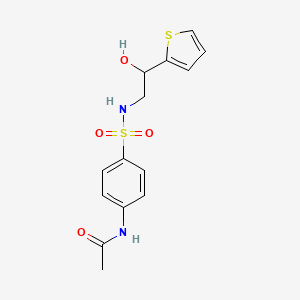
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
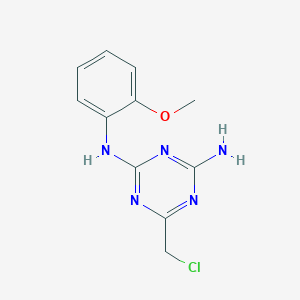
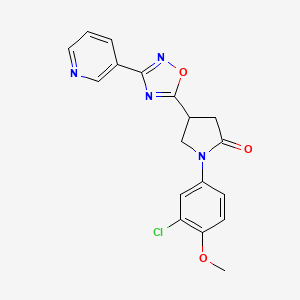
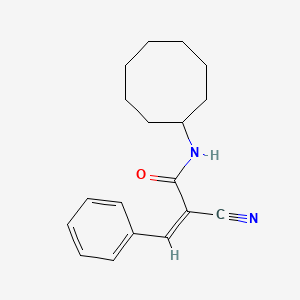
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
